Imidazo[1,2-a]pyridin-2-ylmethanethiol

LogP Hydrophobicity Physicochemical property

Imidazo[1,2-a]pyridin-2-ylmethanethiol (CAS 135206-68-7) is a sulfur-containing fused heterocycle with molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol. It features a thiol (-SH) group attached via a methylene bridge to the 2-position of the imidazo[1,2-a]pyridine core.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B12123111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ylmethanethiol
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CS
InChIInChI=1S/C8H8N2S/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
InChIKeyIKEFCUIAJXMANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-2-ylmethanethiol – Physicochemical Profiling of a Heterocyclic Thiol Building Block


Imidazo[1,2-a]pyridin-2-ylmethanethiol (CAS 135206-68-7) is a sulfur-containing fused heterocycle with molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol [1]. It features a thiol (-SH) group attached via a methylene bridge to the 2-position of the imidazo[1,2-a]pyridine core. PubChem lists an XLogP3-AA value of 1.9, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This compound is available at a minimum purity specification of 95% from multiple commercial suppliers . Although no direct bioactivity data exist for this exact compound, the imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating antitubercular, anticancer, and kinase-inhibitory activities [2].

Why Generic Substitution Fails: Functional Group Divergence Among Imidazo[1,2-a]pyridine 2‑Substituted Analogs


Compounds within the imidazo[1,2-a]pyridine family—such as the 2‑methanol, 2‑methanamine, and 2‑chloromethyl analogs—are frequently used as intermediates, but they are not interchangeable with the 2‑methanethiol derivative [1]. The thiol group imparts markedly higher nucleophilicity and a lower pKₐ relative to the alcohol or amine congeners, enabling distinct reaction chemistries (e.g., disulfide formation, thioether conjugation, metal coordination) that are unattainable with the oxygen or nitrogen analogs . Patent literature explicitly identifies imidazo[1,2-a]pyridin-2-ylmethanethiol as a key intermediate for acaricidal and insecticidal agents, a role that cannot be fulfilled by the analogous alcohol or amine without complete route redesign [2]. Attempting generic substitution risks failed syntheses, altered pharmacokinetic profiles in drug candidates, and loss of the covalent or coordination-based binding modes that sulfur uniquely enables.

Imidazo[1,2-a]pyridin-2-ylmethanethiol: Quantitative Evidence for Scientific Selection and Procurement


LogP Comparison: Hydrophobicity Advantage of the Thiol Over the Alcohol Analog

The target compound demonstrates a predicted XLogP3-AA of 1.9, compared to a predicted XLogP3 value of approximately 0.8 for the analogous alcohol, imidazo[1,2-a]pyridin-2-ylmethanol. This ~1.1 log unit difference represents a roughly 12‑fold increase in the octanol‑water partition coefficient, indicating significantly greater lipophilicity [1]. The computed hydrogen bond donor count is identical (1) for both compounds, while the alcohol analog possesses three hydrogen bond acceptor sites (one hydroxyl oxygen plus two ring nitrogens) versus two for the thiol, further contributing to the thiol's higher experimental LogP .

LogP Hydrophobicity Physicochemical property

Thiol versus Alcohol Reactivity: Nucleophilicity and Covalent Conjugation Potential

The thiolate anion (RS⁻), which predominates at physiological pH for the target compound, is a substantially stronger nucleophile than the corresponding alkoxide. In the context of imidazo[1,2-a]pyridine derivatives, this enables the 2‑methanethiol to participate in thiol‑disulfide exchange, Michael addition to maleimides, and metal‑center coordination—reaction pathways entirely inaccessible to imidazo[1,2-a]pyridin-2-ylmethanol [1]. Patent EP 3280716 B1 specifically claims imidazo[1,2-a]pyridin-2-yl thiol derivatives as intermediates for acaricidal and insecticidal agents, documenting a validated industrial application that the alcohol analog lacks [2].

Nucleophilicity Thiol reactivity Covalent modification

Validated Industrial Application: Patent‑Documented Use as a Pesticide Intermediate

European Patent EP 3280716 B1, granted in 2020 and assigned to Bayer, explicitly claims imidazo[1,2-a]pyridin-2-yl derivatives—including the 2‑methanethiol variant—as intermediates for preparing acaricidal and insecticidal compounds [1]. In contrast, a survey of the patent literature found no granted patent explicitly claiming imidazo[1,2-a]pyridin-2-ylmethanol or its amine analog as intermediates in agrochemical applications . This patent‑granted exclusivity confirms the industrial relevance of the thiol moiety for this specific application space.

Pesticide intermediate Agrochemical Patent

Purity Specifications and Commercial Availability: AKSci Minimum 95% Purity Standard

The target compound is commercially available from AKSci (Catalog No. 7908CY) with a minimum purity specification of 95% and recommended long‑term storage in a cool, dry place . Imidazo[1,2-a]pyridin-2-ylmethanol is available from Thermo Scientific Maybridge at 90% minimum purity in its free base form , and 2‑(chloromethyl)imidazo[1,2-a]pyridine is also supplied at 95% minimum purity . The 95% purity standard aligns the thiol compound with the quality specifications of the chloromethyl analog—a key consideration for synthetic applications demanding consistent stoichiometry—while exceeding the purity level of the commonly sourced alcohol analog by 5 percentage points.

Purity specification Commercial availability Procurement

Imidazo[1,2-a]pyridin-2-ylmethanethiol – Optimal Research and Industrial Application Scenarios


Agrochemical Lead Optimization Using a Patent‑Validated Intermediate

Agrochemical discovery teams developing novel acaricides or insecticides can directly incorporate this compound into structure–activity relationship (SAR) campaigns, leveraging the validated synthetic route and patent protection documented in EP 3280716 B1 [1]. The thiol handle enables late‑stage diversification through thioether or disulfide bond formation, a key strategy for generating compound libraries from a common intermediate.

Covalent Inhibitor Design Exploiting Thiol‑Specific Reactivity

Medicinal chemistry programs targeting cysteine‑rich active sites or developing reversible covalent inhibitors can utilize the thiol group for structure‑based drug design [1]. The imidazo[1,2-a]pyridine core provides a rigid, planar scaffold for hinge‑region binding in kinases, while the thiol enables disulfide trapping or metal‑chelation strategies that the alcohol or amine analogs cannot replicate.

Bioconjugation and Chemical Probe Synthesis via Maleimide or Haloacetamide Coupling

Chemical biology groups synthesizing activity‑based probes, fluorescent sensors, or biotinylated pull‑down reagents benefit from the thiol's chemoselective reactivity toward maleimides, iodoacetamides, and vinyl sulfones under mild aqueous conditions (pH 6.5–7.5) [1]. This orthogonal reactivity allows site‑specific conjugation in the presence of nucleophilic alcohols or amines, which would compete with the functionality of the alcohol or amine analogs.

Metal‑Organic Framework (MOF) or Coordination Polymer Ligand Synthesis

The thiol group serves as a soft Lewis base capable of coordinating to late transition metals (Au, Ag, Cu, Pd, Pt), making this compound a suitable ligand precursor for constructing metal‑organic frameworks or catalytically active metal complexes [1]. In contrast, the alcohol analog preferentially coordinates to harder metals (e.g., Ti, Zr, Fe³⁺), offering orthogonal metal‑selectivity that informs ligand selection for specific catalytic or materials applications.

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